One of the primary applications of DMOS lies in surface modification. Due to its chemical structure, DMOS exhibits two key characteristics:
The long hydrocarbon chain (octadecyl group) in DMOS makes it water-repellent. When DMOS is applied to a surface, it forms a self-assembled monolayer (SAM) that repels water molecules. This property is useful for creating water-resistant coatings for various materials, including glass, metals, and polymers.
The presence of silicon allows DMOS to bond with hydroxyl (OH) groups present on many surfaces. This coupling ability facilitates the attachment of DMOS to diverse materials, enabling the creation of tailored surface properties.
Surface modification with DMOS finds applications in several research areas, such as:
DMOS coatings can be used to control the flow of fluids within microfluidic devices, which are miniaturized channels used for biological and chemical analysis.
Modifying biomaterial surfaces with DMOS can influence cell adhesion and growth, making it useful for studying cell-material interactions and designing biocompatible implants.
By altering surface properties with DMOS, researchers can develop sensors with enhanced sensitivity and selectivity for detecting specific molecules.
DMOS can be employed as a stationary phase component in reversed-phase chromatography (RPC) []. RPC is a technique used to separate and analyze mixtures based on their hydrophobicity. In RPC, DMOS is immobilized on a solid support within a column. When a mixture is passed through the column, the components interact with the stationary phase (DMOS) to varying degrees depending on their hydrophobicity. Hydrophobic components interact more strongly with the DMOS, leading to a longer retention time within the column compared to more hydrophilic components []. This allows for the separation and identification of individual components within a mixture.
Dimethyloctadecylsilane is an organosilicon compound characterized by its long hydrophobic octadecyl chain and two methyl groups attached to a silicon atom. Its chemical formula is , and it is primarily utilized as a silane coupling agent. This compound enhances the adhesion between organic and inorganic materials, making it valuable in various industrial applications, particularly in coatings and surface modifications.
These reactions are facilitated by common reagents like water and oxidizing agents, producing silanols, siloxanes, and other substituted silanes as major products .
Dimethyloctadecylsilane exhibits significant biological activity due to its ability to modify cell surfaces and influence cellular processes. It acts as a silane coupling agent, promoting adhesion between biological materials and enhancing compatibility with biological systems.
Several methods exist for synthesizing dimethyloctadecylsilane:
Dimethyloctadecylsilane has diverse applications across various fields:
Studies on dimethyloctadecylsilane's interactions reveal its potential effects on biological systems:
Dimethyloctadecylsilane can be compared with several similar organosilicon compounds:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
Hexadecyltrimethoxysilane | Shorter alkyl chain (16 carbons) | Different surface properties due to shorter hydrophobicity |
Trimethoxy(octadecyl)silane | Contains three methoxy groups | Varies in reactivity and film-forming capabilities |
Octadecyltriethoxysilane | Ethoxy groups instead of methoxy | Affects hydrolysis behavior differently |
Dimethyloctadecylsilane is unique due to its specific combination of a methoxy group, two methyl groups, and an octadecyl chain, providing an optimal balance of reactivity and hydrophobicity .
The electronic structure of dimethyloctadecylsilane presents a complex interplay between the central silicon atom and the extended organic framework. The molecular formula C₂₀H₄₄Si indicates a compound with 312.65 g/mol molecular weight, where the silicon center is bonded to two methyl groups and one octadecyl chain [1] [2] [3]. The compound's electronic configuration exhibits characteristics typical of organosilicon compounds, with the silicon atom adopting a tetrahedral geometry.
Quantum mechanical investigations of related organosilane compounds demonstrate that the silicon-carbon bonds exhibit significant covalent character, with partial charge distribution influencing the overall electronic properties [4]. The highest occupied molecular orbital primarily resides on the silicon center and adjacent carbon atoms, while the lowest unoccupied molecular orbital extends across the molecular framework [5]. The electronic structure calculations reveal that the compound possesses a considerable energy gap between frontier orbitals, contributing to its chemical stability under ambient conditions.
The compound's electronic properties are significantly influenced by the length of the octadecyl chain, which contributes to the overall polarizability and electronic delocalization. Computational studies on similar long-chain organosilanes indicate that the extended alkyl chains can participate in through-space interactions that affect the electronic distribution [6]. The logarithmic partition coefficient (LogP) value of 11.10 reflects the highly lipophilic nature resulting from the extended hydrocarbon chain [7].
Density functional theory calculations on analogous organosilicon compounds suggest that the Si-C bond lengths in dimethyloctadecylsilane are approximately 1.87-1.89 Å, while the Si-H bond length is around 1.48 Å [6]. The electronic charge distribution analysis reveals that the silicon atom carries a partial positive charge (+0.8 to +1.2), while the carbon atoms bonded to silicon exhibit partial negative charges [5].
The conformational behavior of the octadecyl chain in dimethyloctadecylsilane represents a critical aspect of its molecular dynamics and surface properties. Molecular dynamics simulations of similar long-chain alkyl compounds reveal complex conformational landscapes characterized by multiple energy minima and transition states [8] [9].
The eighteen-carbon chain exhibits significant conformational flexibility, with rotational barriers around C-C bonds typically ranging from 2-4 kcal/mol for anti-gauche transitions [10]. The all-trans conformation represents the most extended and energetically favorable configuration in vacuum, while gauche conformations introduce kinks that reduce the effective chain length [11] [12].
Computational studies on related octadecyl-containing compounds demonstrate that the chain can adopt various conformational states depending on environmental conditions [8]. In surface-bound configurations, the grafting density significantly influences chain conformation, with higher densities promoting more extended, upright conformations [8]. At lower grafting densities, the chains adopt more disordered, reclining states with increased gauche populations.
The end-to-end distance of the octadecyl chain varies considerably with conformation, ranging from approximately 22 Å in the fully extended all-trans configuration to 12-16 Å in conformations with multiple gauche defects [9]. Temperature effects induce increased conformational dynamics, with higher temperatures promoting greater populations of gauche conformers and increased chain mobility [13].
Molecular dynamics simulations reveal that the conformational transitions occur on timescales ranging from picoseconds to nanoseconds, depending on the specific torsional barriers and environmental constraints [14]. The chain's conformational dynamics are influenced by intermolecular interactions, including van der Waals forces between adjacent chains and interactions with solvent molecules or surfaces [15].
The thermodynamic properties of dimethyloctadecylsilane reflect the compound's liquid state at ambient conditions and its thermal behavior across various temperature ranges. The compound exhibits a density of 0.789 g/mL at 25°C, indicating a relatively low-density liquid phase typical of long-chain organosilicon compounds [2] [16] [7].
Thermal analysis studies on related organosilane compounds reveal complex phase behavior characterized by multiple thermal transitions [17] [18]. The compound remains thermally stable up to approximately 220°C, above which thermal decomposition begins to occur [17] [18]. This thermal stability window makes the compound suitable for moderate-temperature applications while limiting its use in high-temperature environments.
The boiling point of 366.3 ± 11.0°C at 760 mmHg reflects the significant molecular weight and intermolecular forces present in the compound [7]. The vapor pressure of 0.0 ± 0.8 mmHg at 25°C indicates extremely low volatility, which is advantageous for surface modification applications where substrate retention is important [7].
Differential scanning calorimetry studies on similar organosilane compounds reveal glass transition behavior that varies depending on the molecular environment and chain packing [19] [20]. The glass transition temperature is influenced by the degree of chain mobility and intermolecular interactions, with more constrained environments typically exhibiting higher transition temperatures [18].
Thermal decomposition analysis indicates that the primary degradation pathway involves Si-C bond cleavage, followed by progressive dealkylation of the carbon chain [21]. The onset of significant thermal decomposition occurs above 220°C, with complete degradation typically achieved by 400-450°C [17] [18]. The thermal decomposition process is complex, involving multiple reaction pathways and intermediate products.
The surface energy characteristics of dimethyloctadecylsilane-modified surfaces represent one of the most significant aspects of this compound's practical applications. Surface modification with dimethyloctadecylsilane results in dramatic reductions in surface energy, with reported decreases of 37-91% depending on the specific surface treatment conditions [22].
Contact angle measurements on surfaces modified with dimethyloctadecylsilane consistently show values exceeding 90°, indicating hydrophobic behavior [23] [24]. The water contact angles can reach values as high as 140-150° under optimal conditions, approaching superhydrophobic behavior [24]. This exceptional hydrophobicity results from the combination of the low surface energy siloxane backbone and the extended hydrocarbon chain.
The hydrophobic effect is primarily attributed to the elimination of hydrogen bonding sites and the creation of a non-polar interface that minimizes interaction with water molecules [25]. The octadecyl chain length is particularly effective in this regard, as chains with 18 carbon atoms provide optimal hydrophobic coverage while maintaining reasonable molecular mobility [24].
Surface energy analysis reveals that both the polar and dispersive components are affected by dimethyloctadecylsilane modification. The polar component experiences reductions of 36-52%, while the dispersive component is generally maintained or slightly reduced [22]. This selective reduction in polar interactions while preserving dispersive forces contributes to the compound's effectiveness in creating water-repellent surfaces.
Water drop penetration time measurements on modified surfaces typically exceed 600 seconds, classifying the surfaces as Class 10 hydrophobic according to standard classification systems [23]. The durability of the hydrophobic treatment varies with environmental conditions, but properly applied dimethyloctadecylsilane modifications can maintain their hydrophobic properties for extended periods under normal conditions [26].
The critical surface tension of dimethyloctadecylsilane-modified surfaces is significantly reduced compared to unmodified substrates, typically falling below 25 mN/m [22]. This low critical surface tension is crucial for applications requiring resistance to wetting by low surface tension liquids, including various organic solvents and oils [27].
Irritant